molecular formula C25H24ClN3O5S B4067366 N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B4067366
M. Wt: 514.0 g/mol
InChI Key: BDMPZRKYOGSIRJ-UHFFFAOYSA-N
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Description

N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a useful research compound. Its molecular formula is C25H24ClN3O5S and its molecular weight is 514.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 513.1125197 g/mol and the complexity rating of the compound is 827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinhibitory Effects

N-allyl derivatives, like SK&F 85174, have shown potent agonist activity at postjunctional dopamine receptors. These compounds exhibit significant neuroinhibitory effects, which could be beneficial for treating cardiovascular disorders such as angina pectoris, hypertension, and congestive heart failure. The neuroinhibitory effect can be demonstrated in isolated vascular preparations and in situ preparations in anesthetized dogs, indicating its potential as a therapeutic agent (Blumberg, Wilson, & Hieble, 1985).

Chemical Synthesis Methodologies

In the realm of chemical synthesis, derivatives of N-allyl compounds have been utilized as building blocks for complex molecular structures. For instance, regioselective deprotection and acylation techniques have been developed using penta-N-protected polyamides, demonstrating the utility of these compounds in creating highly specific chemical structures (Pak & Hesse, 1998). Additionally, 5H-oxazol-4-ones, derived from terminally substituted allyl systems, have been used for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing their importance in stereoselective chemical reactions (Trost, Dogra, & Franzini, 2004).

Biological Screening for Enzyme Inhibition

In a study focused on the synthesis and characterization of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, compounds were assayed for their antioxidant activities and screened against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. Some derivatives demonstrated prominent activity against the acetylcholinesterase enzyme, indicating their potential as inhibitors for this target (Fatima et al., 2013).

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5S/c1-3-15-27-25(31)20-11-7-8-12-22(20)28-24(30)17-29(18-13-14-23(34-2)21(26)16-18)35(32,33)19-9-5-4-6-10-19/h3-14,16H,1,15,17H2,2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMPZRKYOGSIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
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N-allyl-2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

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